Product packaging for N-(5-Hydroxypentyl)trifluoroacetamide(Cat. No.:CAS No. 128238-44-8)

N-(5-Hydroxypentyl)trifluoroacetamide

Cat. No.: B162815
CAS No.: 128238-44-8
M. Wt: 199.17 g/mol
InChI Key: SCHGQSPQAJAJRI-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation within the Context of Functionalized Amides

N-(5-Hydroxypentyl)trifluoroacetamide is systematically named according to IUPAC nomenclature, which clearly defines its molecular structure. The name indicates a trifluoroacetamide (B147638) group attached to the nitrogen atom of a 5-hydroxypentylamine backbone.

The structure consists of a five-carbon aliphatic chain with a primary alcohol (hydroxyl group) at one terminus and a secondary amide at the other. The amide is N-acylated with a trifluoroacetyl group. This trifluoroacetyl group, with its three highly electronegative fluorine atoms, significantly influences the chemical properties of the amide linkage and the molecule as a whole.

Alternative names for this compound include:

5-(Trifluoroacetamido)-1-pentanol sigmaaldrich.com

N-Trifluoroacetyl-5-aminopentanol

Acetamide, 2,2,2-trifluoro-N-(5-hydroxypentyl)-

The structural elucidation of this compound and related functionalized amides relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. Mass spectrometry (MS) provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₂F₃NO₂ sigmaaldrich.com
Molecular Weight199.17 g/mol sigmaaldrich.com
AppearanceLiquid sigmaaldrich.com
Density1.248 g/mL at 20 °C sigmaaldrich.com
Refractive Indexn20/D 1.420 sigmaaldrich.com
CAS Number128238-44-8 sigmaaldrich.com

The Significance of N-Acylated Amino Alcohols in Organic Synthesis and Analytical Chemistry

This compound belongs to the broader class of N-acylated amino alcohols, which are of considerable importance in both organic synthesis and analytical chemistry.

In organic synthesis , N-acylated amino alcohols serve as versatile building blocks for the construction of more complex molecules. The presence of both a hydroxyl and an N-acyl group allows for selective chemical transformations. The trifluoroacetamide group, in particular, is a valuable amine-protecting group in peptide synthesis and other organic transformations. google.comgoogle.com It is stable under a range of reaction conditions but can be removed under specific, mild basic conditions. guidechem.comsynarchive.com This orthogonal reactivity is crucial in multi-step syntheses. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, to build larger molecular architectures. The ability to perform selective mono-O-alkylation after the formation of an N,O-dianion highlights the synthetic utility of such compounds. sigmaaldrich.com

In analytical chemistry , N-acylated amino alcohols are utilized for various purposes. Their defined structure makes them suitable as analytical standards for the identification and quantification of related compounds in complex mixtures using techniques like chromatography and mass spectrometry. The trifluoroacetyl group can enhance the volatility and thermal stability of the molecule, which is advantageous for gas chromatography (GC) analysis. Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group can be exploited in certain detection methods.

Overview of Research Paradigms and Methodological Approaches for this compound

Research involving this compound encompasses its synthesis, characterization, and application in various scientific domains.

Synthesis: The primary method for synthesizing this compound involves the selective N-acylation of 5-amino-1-pentanol (B144490). This is typically achieved by reacting 5-amino-1-pentanol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799), often in the presence of a base to neutralize the acid byproduct. The challenge in this synthesis is to achieve high chemoselectivity for N-acylation over O-acylation of the hydroxyl group.

Characterization: As mentioned, a combination of spectroscopic and spectrometric techniques is employed for the thorough characterization of the compound. This ensures the purity and confirms the structural integrity of the synthesized molecule, which is critical for its subsequent applications.

Research Applications: Current research highlights the utility of this compound in a few key areas:

Cross-linking Reagent: The bifunctional nature of the molecule, with a reactive hydroxyl group and a stable amide linkage, makes it a candidate for use as a cross-linking reagent in polymer chemistry and materials science. sigmaaldrich.com

Bioconjugation and Glycan Synthesis: There are indications that this compound is used as a linker or building block in the synthesis of complex glycoconjugates. The hydroxyl group provides a point of attachment for glycan moieties.

Antiviral Research: While detailed studies are not widely published in readily accessible literature, there is a suggestion that this compound or its derivatives may possess antiviral properties. This line of inquiry likely investigates how the molecule interacts with viral proteins or host cell receptors.

Summary of Research Applications
Application AreaDescription of UseKey Molecular Features
Organic SynthesisProtected amino alcohol building block, intermediate for complex molecule synthesis.Bifunctionality (hydroxyl and N-trifluoroacetyl groups), orthogonal protection strategy.
Analytical ChemistryAnalytical standard, derivatization reagent for chromatography.Defined structure, enhanced volatility and thermal stability for GC.
Materials SciencePotential cross-linking reagent.Two reactive sites for polymerization or surface modification.
Bioconjugate ChemistryLinker for glycan synthesis.Hydroxyl group for attachment of biological molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F3NO2 B162815 N-(5-Hydroxypentyl)trifluoroacetamide CAS No. 128238-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-(5-hydroxypentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5-12/h12H,1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHGQSPQAJAJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403497
Record name N-(5-Hydroxypentyl)trifluoroacetamide
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Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128238-44-8
Record name 2,2,2-Trifluoro-N-(5-hydroxypentyl)acetamide
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Record name N-(5-Hydroxypentyl)trifluoroacetamide
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Record name N-(5-Hydroxypentyl)trifluoroacetamide
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Analytical Methodologies and Characterization of N 5 Hydroxypentyl Trifluoroacetamide

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of the analytical workflow for N-(5-Hydroxypentyl)trifluoroacetamide, enabling its isolation from starting materials, byproducts, and other analytes. The choice between gas and liquid chromatography is primarily influenced by the volatility of the analyte and its derivatives.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound possesses some volatility, its polarity, attributed to the hydroxyl and amide groups, can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. To circumvent these issues, derivatization is a common and often necessary step to enhance its volatility and thermal stability.

A widely utilized approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS ether is significantly more volatile and less polar, leading to improved peak shape and resolution. The purity of commercially available this compound is often assessed by GC, with purities of ≥98.0% being reported. sigmaaldrich.comsigmaaldrich.com

A typical GC method for the analysis of the silylated derivative would employ a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column. The analysis is performed with a temperature program to ensure the efficient elution of the analyte.

Parameter Typical Value/Condition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid Chromatography (LC) Approaches for Polar Compounds

Liquid chromatography is inherently well-suited for the analysis of polar compounds like this compound, as it does not require the analyte to be volatile. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common LC mode for such analyses.

In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of this compound is governed by its hydrophobic interactions with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound with good peak shape.

For enhanced retention and separation of highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent.

Parameter Typical Value/Condition
LC Column 150 mm x 4.6 mm ID, 5 µm particle size C18 reversed-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Mass Spectrometer (MS)

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a high degree of selectivity and sensitivity.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

When GC is used for separation, Electron Ionization (EI) is a common ionization technique. In EI-MS, the analyte molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. For this compound, fragmentation would likely involve cleavage of the C-C bonds in the pentyl chain and cleavage adjacent to the amide and hydroxyl groups.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule, which is useful for confirming the molecular weight of the analyte. Methane or isobutane (B21531) are common reagent gases for CI.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS Coupling

For LC-MS applications, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most prevalent ionization sources.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The low degree of in-source fragmentation allows for the straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the selected precursor ion, providing structural information.

Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and more volatile analytes than ESI. While this compound is polar, APCI could still be a viable option. It often produces protonated molecules and can sometimes induce more in-source fragmentation than ESI, which can be useful for structural confirmation. Distinguishing between N-oxides and hydroxylated compounds can sometimes be achieved using APCI, as N-oxides may show a characteristic loss of oxygen. nih.gov

Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) - Predicted
EI 199114 ([M-C5H10OH]⁺), 100 ([C5H10OH]⁺), 83, 69, 55
ESI (+) 200 ([M+H]⁺)Fragmentation induced by MS/MS could include loss of H₂O, loss of CF₃CONH₂
ESI (-) 198 ([M-H]⁻)Further fragmentation would depend on the site of deprotonation.
APCI (+) 200 ([M+H]⁺)Similar to ESI, but may show more in-source fragmentation.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the pentyl chain, the hydroxyl proton, and the amide proton. The chemical shifts and coupling patterns of the methylene (B1212753) protons would provide confirmation of the pentyl chain structure.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the trifluoromethyl group (which would appear as a quartet due to coupling with fluorine).

¹⁹F NMR: The fluorine NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). The strong C-F stretching vibrations would also be prominent.

Spectroscopic Technique Expected Chemical Shifts / Absorption Bands
¹H NMR (CDCl₃, ppm) ~6.5-7.5 (broad s, 1H, NH), ~3.6 (t, 2H, CH₂OH), ~3.3 (q, 2H, NHCH₂), ~1.3-1.7 (m, 6H, other CH₂), ~1.5 (broad s, 1H, OH)
¹³C NMR (CDCl₃, ppm) ~157 (q, C=O), ~116 (q, CF₃), ~62 (CH₂OH), ~40 (NHCH₂), ~32, ~29, ~23 (other CH₂)
IR (cm⁻¹) ~3300 (O-H stretch, N-H stretch), ~2940, ~2860 (C-H stretch), ~1700 (C=O stretch), ~1550 (N-H bend), ~1200-1150 (C-F stretch)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed experimental ¹H and ¹³C NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the public domain resources searched. This information is essential for the complete structural elucidation and confirmation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Specific experimental IR absorption frequencies (cm⁻¹) and UV-Vis absorption maxima (λmax) for this compound are not available in the public domain resources searched. This data is necessary for the definitive identification of its functional groups and the analysis of its electronic transitions.

Role of N 5 Hydroxypentyl Trifluoroacetamide in Derivatization for Enhanced Analytical Performance

Application of Trifluoroacetylation in Sample Preparation for Gas Chromatography

Trifluoroacetylation is a widely employed derivatization technique in gas chromatography. The introduction of a trifluoroacetyl group can significantly improve the analytical characteristics of polar and non-volatile compounds. This is achieved by masking active hydrogens in functional groups like hydroxyl (-OH) and amine (-NH2), thereby reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.

Improving Volatility for GC-MS Analysis of Amino Alcohols

Amino alcohols are bifunctional compounds that possess both amino and hydroxyl groups. These polar functionalities lead to low volatility and poor chromatographic behavior, often resulting in broad, tailing peaks or no elution at all under typical GC conditions.

Derivatization via trifluoroacetylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), is a standard approach to overcome these challenges. The reaction replaces the active hydrogens on both the hydroxyl and amino groups with trifluoroacetyl groups, as illustrated in the general reaction below:

R-CH(OH)-CH2-NH2 + (CF3CO)2O → R-CH(OCOCF3)-CH2-NHCOCF3 + 2CF3COOH

This transformation into a less polar and more volatile derivative allows for successful elution and analysis by GC-MS. While this principle is well-established, there is no scientific literature to suggest that N-(5-Hydroxypentyl)trifluoroacetamide is used as a reagent for this purpose.

Enhanced Chromatographic Resolution and Sensitivity

Beyond increasing volatility, trifluoroacetylation can also lead to enhanced chromatographic resolution and sensitivity. The resulting derivatives often exhibit improved peak shapes, being more symmetrical and narrower, which allows for better separation of closely eluting compounds. Furthermore, the introduction of fluorine atoms can enhance the sensitivity of detection, particularly with electron capture detection (ECD), although this is less relevant for mass spectrometry detectors which are more commonly used. The improved peak shape itself contributes to higher sensitivity in MS by increasing the signal-to-noise ratio.

Comparative Studies of Trifluoroacetamide-Based Derivatizing Reagents (e.g., BSTFA, MTBSTFA)

In the realm of derivatization for GC-MS, silylation is another dominant technique, with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) being extensively used. These reagents introduce trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, onto polar functional groups.

A comparative analysis of these reagents often considers factors such as reactivity, stability of the derivatives, and the mass spectral fragmentation patterns.

Derivatizing ReagentAbbreviationCommon ApplicationsKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFADerivatization of alcohols, phenols, carboxylic acids, aminesForms TMS derivatives; byproducts are volatile and do not interfere with chromatography.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFADerivatization of a wide range of functional groupsForms more stable TBDMS derivatives; often provides more characteristic mass spectra.

It is within this context of comparing derivatizing agents that a novel reagent would be evaluated. However, as this compound is not documented as a derivatizing agent for these analytical purposes, no comparative studies involving it exist in the scientific literature.

Derivatization Strategies for Hydroxylated Metabolites and Related Compounds

Hydroxylated metabolites are common products of drug metabolism and other biochemical pathways. Their analysis in complex biological matrices like plasma or urine is crucial in pharmaceutical and clinical research. The polar hydroxyl group often necessitates derivatization for GC-MS analysis.

Facilitating the Detection of N-(5-Hydroxypentyl) Metabolites in Complex Matrices

The term "N-(5-Hydroxypentyl) metabolites" is prevalent in the context of synthetic cannabinoid metabolism. For instance, JWH-018 and MN-18 are synthetic cannabinoids that are metabolized to form N-(5-hydroxypentyl) derivatives. These metabolites are then typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is better suited for polar compounds, or after derivatization for GC-MS.

The derivatization of these hydroxylated metabolites would typically involve silylation or acylation to increase their volatility and improve their chromatographic properties. While trifluoroacetylation could theoretically be applied, there are no published methods that utilize this compound for the derivatization of these or any other hydroxylated metabolites. The analysis of these metabolites relies on the use of certified analytical reference standards of the metabolites themselves, not on a derivatizing agent of a similar name.

Method Validation for Quantitative Analysis of Derivatized Analytes

Any quantitative analytical method, including those involving derivatization, must undergo rigorous validation to ensure its reliability. Key validation parameters, as defined by regulatory bodies like the International Council for Harmonisation (ICH), include:

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A hypothetical validation of a method using this compound as a derivatizing agent would require systematic evaluation of all these parameters. However, due to the absence of any such method in the scientific literature, no validation data is available.

Investigative Applications of the N 5 Hydroxypentyl Moiety in Biochemical and Mechanistic Studies

Research on Metabolic Pathways Yielding Hydroxypentyl Chains

The formation of a hydroxypentyl chain from a pentyl group is a primary metabolic transformation for many xenobiotics. Understanding this process is fundamental to toxicology and pharmacology.

The introduction of a hydroxyl group onto an unactivated carbon atom, such as those in a pentyl chain, is a chemically challenging reaction deftly catalyzed by specific enzymes. nih.gov

Role of Cytochrome P450 Enzymes: The primary enzymes responsible for this transformation are members of the cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes utilize a heme cofactor to activate molecular oxygen. The catalytic cycle generates a highly reactive ferryl-oxo intermediate, which is capable of abstracting a hydrogen atom from a C-H bond. nih.gov This creates a transient carbon radical that then recombines with the iron-bound hydroxyl equivalent, a process often described as the "rebound" mechanism, to yield the final alcohol product. nih.gov

Regioselectivity of Hydroxylation: The position of hydroxylation on a hydrocarbon chain is highly controlled by the enzyme's active site architecture. nih.gov Hydroxylation at the terminal methyl group is termed ω-hydroxylation, while hydroxylation at the adjacent carbon is (ω-1)-hydroxylation. Chemically, the secondary C-H bonds at the (ω-1) position are weaker and more susceptible to oxidation than the primary C-H bonds at the terminal (ω) position. nih.gov However, many CYP enzymes achieve preferential ω-hydroxylation by imposing steric constraints. The enzyme's active site binds the substrate in a specific orientation, using protein residues to create a narrow channel that restricts access to the reactive ferryl-oxo species, leaving only the terminal methyl group exposed for oxidation. nih.gov This structural control is a key determinant in the formation of terminal hydroxypentyl chains. Other enzymes capable of hydroxylating sp3-carbons include those with manganese-iron cofactors, although CYPs are the most diverse. acs.orgacs.org

Metabolites containing a hydroxypentyl chain are not merely byproducts; they are valuable tools for scientific investigation.

Analytical Reference Standards: In forensic and clinical toxicology, the parent compounds of many drugs of abuse are rapidly metabolized and may be undetectable in biological samples. Their hydroxylated metabolites, however, are often more stable and present in higher concentrations. nih.gov For instance, the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites of synthetic cannabinoids like JWH-018 and 5F-AKB48 are frequently targeted in urine screening. caymanchem.comsanbio.nl Consequently, synthetically prepared hydroxypentyl metabolites, such as (±)-JWH 018 N-(4-hydroxypentyl) metabolite, serve as essential analytical reference standards for developing and validating detection methods using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.com

Studies on Glucuronidation and Hydrolysis of Hydroxylated Metabolites

The hydroxyl group introduced during Phase I metabolism provides a conjugation site for Phase II metabolic reactions. Glucuronidation is one of the most important of these pathways. nih.govwikipedia.org This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgjove.com The resulting glucuronide conjugate is significantly more water-soluble, facilitating its excretion from the body via urine or bile. nih.govsigmaaldrich.com

For analytical purposes, particularly in urine drug testing, the presence of the glucuronide group can complicate detection of the target metabolite. covachem.com Therefore, a hydrolysis step is employed to cleave the glucuronide and liberate the free hydroxypentyl metabolite for analysis. covachem.comsigmaaldrich.com This is most effectively achieved using the enzyme β-glucuronidase. sigmaaldrich.com

β-Glucuronidases are sourced from various organisms, with preparations from abalone, Escherichia coli (E. coli), limpets (Patella vulgata), and snails (Helix pomatia) being commonly used in laboratories. sigmaaldrich.comsigmaaldrich.com These enzymes specifically catalyze the cleavage of the glycosidic bond between the metabolite and the glucuronic acid moiety. covachem.com The choice of enzyme can be critical, as different sources exhibit varying efficiencies and specificities. For example, E. coli β-glucuronidase is noted for being largely free of sulfatase activity, which can be present in molluskan preparations, and is effective at hydrolyzing O-glucuronides at neutral pH. sigmaaldrich.comnih.gov

The effectiveness of the hydrolysis reaction is paramount for accurate quantification of metabolites and is influenced by several factors, including enzyme source, pH, temperature, and incubation time. imcstips.comresearchgate.net

Influence of pH and Enzyme Source: Different β-glucuronidases have distinct optimal pH ranges. For instance, purified β-glucuronidase from abalone shows optimal activity at an acidic pH of around 4.5, with its efficiency dropping sharply as the pH increases. imcstips.com In contrast, some genetically modified recombinant enzymes (e.g., IMCSzyme) exhibit a much broader active pH range, from 5.5 to 8.0, making them more robust to variations in urine sample pH, which can range from 4.5 to 8.0. imcstips.comimcstips.com

Substrate Specificity and Efficiency: Enzymes from different sources display varying efficiencies toward different glucuronide conjugates. Studies comparing abalone-derived enzyme to a recombinant enzyme found that, under their respective optimal conditions, the abalone enzyme recovered only about 50% of codeine and 42% of norbuprenorphine (B1208861) compared to the recombinant version after a set incubation time. imcstips.com Similarly, the hydrolysis of N-glucuronides can be particularly challenging for some enzymes compared to O-glucuronides. nih.govresearchgate.net

The following interactive table summarizes key findings on the hydrolysis efficiency of different β-glucuronidase enzymes.

Interactive Data Table: Comparison of β-Glucuronidase Hydrolysis Efficiency

Enzyme SourceOptimal pHKey CharacteristicsSubstrate Efficiency ExampleReference
Abalone (Purified) ~4.5Narrow active pH range; activity drops significantly above pH 5.0.Lower recovery for some opioids compared to recombinant enzymes (e.g., ~42% for buprenorphine). imcstips.com
Escherichia coli ~7.0Effective at neutral pH; low sulfatase activity; can be less efficient for certain N-glucuronides over long incubations.Efficiently hydrolyzes O-glucuronides; may show decreased efficiency over time. nih.govresearchgate.net
Limpet (P. vulgata) VariesOften contains significant sulfatase activity.Reported to be effective for opioid glucuronides. sigmaaldrich.comimcstips.com
Recombinant (e.g., IMCSzyme) 6.5 - 8.5Broad pH range; highly resistant to inhibitors in urine; rapid hydrolysis.High recovery (>95%) for a wide range of drug glucuronides in under 15 minutes. imcstips.comimcstips.com

Utilization of N-(5-Hydroxypentyl) Structures as Probes in Biochemical Systems

Beyond their role as metabolites, specifically designed molecules containing the N-(5-hydroxypentyl) structure can be powerful tools as chemical probes to investigate biological systems. nih.gov The compound N-(5-Hydroxypentyl)trifluoroacetamide is an exemplary structure for this purpose.

The hydroxypentyl portion of the molecule acts as a biomimetic scaffold, mimicking the structure of a common metabolite. This allows it to potentially interact with the active sites of enzymes involved in Phase II metabolism, such as UGTs or sulfotransferases.

The trifluoroacetamide (B147638) group provides unique properties that are highly advantageous for a biochemical probe:

Reporter Group: The three fluorine atoms serve as a sensitive reporter for ¹⁹F-NMR spectroscopy, a technique that provides a clean background in biological samples, allowing for detailed studies of binding interactions and conformational changes upon interaction with a target protein.

Chemical Stability and Reactivity: The trifluoroacetyl group is chemically robust but also influences the electronic properties of the amide. Its potential use as a cross-linking reagent suggests it could be designed to form covalent bonds with nearby amino acid residues in an enzyme's active site. sigmaaldrich.com This would enable activity-based protein profiling, a powerful technique used to identify and characterize active enzymes within a complex proteome. nih.gov

By combining a metabolically relevant scaffold with a versatile reporter and reactive group, N-(5-hydroxypentyl) structures can be utilized to probe enzyme function, identify new therapeutic targets, and deepen the understanding of metabolic pathways.

Mechanistic Investigations of Amide Formation and Stability in Fluorinated Amides

The formation of the amide bond in this compound, typically achieved through the reaction of 5-amino-1-pentanol (B144490) with a trifluoroacetylating agent such as trifluoroacetic anhydride (B1165640), serves as a model for studying the mechanisms of acylation reactions. The high electrophilicity of the carbonyl carbon in trifluoroacetic anhydride, significantly enhanced by the strong electron-withdrawing trifluoromethyl group, facilitates nucleophilic attack by the amino group of 5-amino-1-pentanol.

Recent studies on the chemoselective α-trifluoroacetylation of tertiary amides using trifluoroacetic anhydride have highlighted the importance of the amide's electron-donating ability and the high electrophilicity of the anhydride in driving the reaction under mild conditions with a weak base like 2,4,6-collidine. organic-chemistry.org While this compound is a secondary amide, the principles of electrophilic activation of the acyl donor are fundamental to its formation. The reaction is believed to proceed through a tetrahedral intermediate, the stability and breakdown of which are key determinants of the reaction rate.

The stability of the resulting trifluoroacetamide bond is a subject of considerable interest. Generally, amide bonds are remarkably stable; however, the presence of the trifluoromethyl group introduces unique electronic effects that influence this stability. The strong electron-withdrawing nature of the CF3 group can render the amide carbonyl more susceptible to nucleophilic attack, potentially leading to increased rates of hydrolysis under certain conditions.

The trifluoroacetyl group is often employed as a protecting group in organic synthesis due to its moderate stability under acidic conditions and its facile removal under alkaline conditions. arkat-usa.org This characteristic highlights the tunable stability of the trifluoroacetamide bond. The cleavage of the amide bond in certain β-troponylhydrazino peptides with dilute trifluoroacetic acid (TFA) demonstrates that under specific structural contexts, the amide bond can be surprisingly labile even in mildly acidic conditions. nih.gov This contrasts with the general stability of native amide bonds in strong TFA. nih.gov

The reaction conditions for the formation and cleavage of the trifluoroacetamide bond in this compound can be summarized as follows:

ReactionReagents and ConditionsMechanistic Notes
Formation 5-amino-1-pentanol, Trifluoroacetic anhydride, Base (e.g., pyridine, triethylamine)Nucleophilic acyl substitution via a tetrahedral intermediate. The reaction is driven by the high electrophilicity of the trifluoroacetylating agent.
Cleavage (Hydrolysis) Acidic or Basic conditionsThe electron-withdrawing CF3 group can increase susceptibility to nucleophilic attack on the carbonyl carbon compared to non-fluorinated amides.

Further research focusing specifically on the kinetics and thermodynamics of the formation and hydrolysis of this compound would provide more precise data on the stability of this fluorinated amide and enhance our understanding of the role the N-(5-hydroxypentyl) moiety plays in these processes. Such studies could involve computational modeling to elucidate the transition state structures and energy barriers for these reactions, complementing experimental kinetic data.

Future Research Directions and Advanced Methodological Developments

Development of Novel Spectroscopic Techniques for N-(5-Hydroxypentyl)trifluoroacetamide Analysis

The analysis of fluorinated compounds like this compound can be significantly advanced by leveraging and further developing specialized spectroscopic techniques. rsc.org The presence of the trifluoromethyl group makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. wikipedia.orgnumberanalytics.com

Future research could focus on developing novel ¹⁹F NMR methodologies to study this molecule in complex environments. rsc.org The high sensitivity and 100% natural abundance of the ¹⁹F nucleus provide a clear analytical window, free from background signals common in biological samples. nih.gov Advanced multidimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), could be employed to elucidate through-space interactions and provide detailed conformational analysis of the molecule in solution. acs.orgnih.gov This would be invaluable for understanding how it interacts with biological macromolecules.

Moreover, the development of ¹⁹F-centered NMR analysis could enable the structural determination of this compound and its potential metabolites or reaction products in complex mixtures without the need for laborious separation. rsc.org This approach utilizes the high resolution and sensitivity of ¹⁹F to generate a wealth of data for structural elucidation. rsc.org Additionally, combining ¹⁹F NMR with other techniques like mass spectrometry can offer a more complete identification of fluorinated byproducts in various processes. nih.gov

Another promising area is the use of high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) for the quantitative determination of fluorine in biological samples, which could be adapted for tracking this compound or its derivatives in biological systems. mdpi.com

Table 1: Potential Advanced Spectroscopic Methods for this compound Analysis

Spectroscopic Technique Potential Application for this compound Key Advantages
¹⁹F NMR Spectroscopy Structural elucidation, purity assessment, and studying molecular interactions. wikipedia.orgaiinmr.com High sensitivity, wide chemical shift range, lack of background signals. numberanalytics.comnih.gov
Multidimensional NMR (e.g., ¹H-¹⁹F HOESY) Detailed conformational analysis and determination of through-space interactions. acs.orgnih.gov Provides insights into the 3D structure and intermolecular interactions.
¹⁹F-Centered NMR Analysis Structure determination in complex mixtures without separation. rsc.org Simplifies analysis of reaction mixtures and biological samples.
HR-CS GF MAS Quantitative fluorine determination in biological matrices. mdpi.com High robustness to matrix interferences and low detection limits. mdpi.com
Infrared (IR) Spectroscopy Detection of characteristic C-F bond vibrational frequencies. numberanalytics.com Provides functional group information.
Mass Spectrometry (MS) Identification of fluorine-containing fragments and molecular weight determination. numberanalytics.com Offers structural information and high sensitivity.

Exploration of this compound as a Scaffold for Chemical Biology Probes

The bifunctional nature of this compound, possessing both a hydroxyl group for conjugation and a trifluoroacetyl group for recognition or reporting, makes it an attractive scaffold for the development of chemical biology probes.

The trifluoroacetamide (B147638) moiety itself can serve as an effective NMR probe for monitoring molecular recognition events, as the ¹⁹F NMR signal is sensitive to changes in the local chemical environment. nih.gov For instance, trifluoroacetamide-containing molecules have been used to study interactions with proteins, where changes in the ¹⁹F chemical shift and line broadening can provide information on binding events. nih.gov Future work could involve synthesizing derivatives of this compound where the hydroxypentyl chain is linked to a biologically active molecule. The trifluoroacetamide group would then act as a ¹⁹F NMR reporter to study the binding of the conjugate to its biological target.

Furthermore, the hydroxyl group provides a convenient handle for attaching fluorophores. This would transform this compound into a fluorescent probe. Such probes are instrumental in cellular imaging and studying biological processes. tocris.comnih.gov For example, a fluorescent dye could be conjugated to the hydroxyl end, creating a probe to investigate cellular uptake and distribution, potentially leveraging the properties of the trifluoroacetamide group to influence membrane permeability or target specificity. The development of enzyme-activated probes, which are initially non-fluorescent and become fluorescent upon interaction with a target enzyme, is a particularly promising direction. nih.gov

Table 2: Potential Chemical Biology Probe Applications

Probe Type Design Concept Potential Application
¹⁹F NMR Probe Conjugate a biomolecule to the hydroxyl group. Study binding interactions with target proteins via ¹⁹F NMR. nih.gov
Fluorescent Probe Attach a fluorophore to the hydroxyl group. Visualize cellular uptake, distribution, and localization. tocris.com
Enzyme-Activated Probe Incorporate a "caged" fluorophore that is released upon enzymatic activity. Detect specific enzyme activity within cells or tissues. nih.gov
Metabolic Labeling Probe Modify the structure to be incorporated by cellular metabolic pathways. Investigate the dynamics of cellular components like the cell envelope. nih.gov

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of large compound libraries. spectralservice.deacs.org this compound and its derivatives could be integrated into HTS platforms in several ways.

As a building block, it can be used in the combinatorial synthesis of small molecule libraries. The presence of both hydroxyl and amide functionalities allows for diverse chemical modifications, leading to a wide range of structures for screening. HTS assays could then be employed to identify molecules with desired biological activities, such as inhibiting specific enzymes or modulating protein-protein interactions. acs.orgnih.gov For instance, libraries based on this scaffold could be screened for activity in anti-cancer or anti-infective assays. thieme-connect.de

Furthermore, HTS assays can be developed to specifically screen for molecules that interact with this compound itself or its derivatives. Fluorescence-based assays are particularly well-suited for HTS and could be designed to detect the binding of library compounds to a probe derived from the title compound. nih.gov For example, a fluorescence polarization assay could be developed where a fluorescently labeled derivative of this compound is displaced from a target protein by "hit" compounds from a library.

The development of label-free HTS methods, such as SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry, offers another avenue. acs.org This technique can rapidly screen large numbers of compounds for their ability to modify a substrate, a process that could be applied to enzymes acting on derivatives of this compound.

Computational Chemistry Approaches to Predict Reactivity and Conformational Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the properties of molecules like this compound, guiding experimental work and providing insights that are difficult to obtain through experiments alone. mdpi.comyoutube.com

Future research should focus on detailed computational studies of its conformational landscape. The flexibility of the pentyl chain and the rotational barrier of the amide bond suggest that the molecule can adopt multiple conformations. nih.gov Understanding the relative energies and populations of these conformers is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape. nih.govsemanticscholar.org Studies on similar N-β-fluoroethylamides have shown a preference for a gauche conformation between the C-F and C-N bonds, a phenomenon that could be investigated for the trifluoroacetamide group in this molecule. rsc.org

DFT calculations can also be used to predict its reactivity. youtube.com By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most likely sites for nucleophilic or electrophilic attack. mdpi.com This information is invaluable for designing synthetic routes to new derivatives and for understanding its potential metabolic fate. For example, computational models could predict the likelihood of O-alkylation versus N-alkylation under different reaction conditions.

Furthermore, computational methods can be used to predict spectroscopic properties, such as ¹⁹F NMR chemical shifts. nih.gov By comparing calculated shifts for different possible structures with experimental data, researchers can confirm the identity of reaction products and metabolites. nih.gov

Table 3: Computational Chemistry Approaches and Their Applications

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Conformational analysis, reactivity prediction. mdpi.comyoutube.com Relative energies of conformers, HOMO/LUMO energies, electrostatic potential. mdpi.com
Ab initio Calculations Identification of low-energy conformations. nih.gov Rotational constants, bond lengths, and angles.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra. Excitation energies and oscillator strengths.
Quantum Mechanical NMR Simulations Prediction and interpretation of NMR spectra. nih.gov Chemical shifts and coupling constants. nih.govnih.gov

Green Chemistry Aspects in the Synthesis and Derivatization of Fluorinated Compounds

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. rsc.org Future research on this compound should incorporate these principles in both its synthesis and subsequent derivatization.

The synthesis of fluorinated compounds often involves harsh reagents and conditions. thieme-connect.de A key area for future research is the development of greener methods for trifluoroacetylation. This could involve using less hazardous trifluoroacetylating agents or developing catalytic methods that avoid stoichiometric amounts of toxic reagents. thieme-connect.dethieme-connect.deepa.gov For example, transition-metal-free coupling reactions for the synthesis of trifluoroacetamides are being developed and could be adapted. thieme-connect.de

Similarly, the synthesis of the amide bond itself can be made more sustainable. Traditional methods often generate significant waste. Catalytic methods for the direct synthesis of amides from alcohols and amines, with the only byproduct being water or hydrogen, represent a much greener alternative. rsc.orgnih.gov Ruthenium-catalyzed acceptorless dehydrogenative coupling of alcohols and ammonia (B1221849) is one such promising approach. nih.gov

The choice of solvents is another critical aspect of green chemistry. researchgate.net Research into using greener solvents, such as fluorinated alcohols which can promote reactivity while being recyclable, or even performing reactions in water or under solvent-free conditions, would significantly improve the environmental footprint of synthesizing and using this compound. researchgate.netnumberanalytics.com For instance, the use of fluorous molecules in catalysis can simplify purification through phase separation. aiinmr.com

Table 4: Green Chemistry Principles and Potential Applications

Green Chemistry Principle Application to this compound
Atom Economy Develop catalytic routes for amide formation to minimize byproducts. nih.gov
Use of Safer Chemicals Employ less hazardous trifluoroacetylating agents and solvents. thieme-connect.deresearchgate.net
Design for Energy Efficiency Utilize photocatalytic or microwave-assisted synthesis to reduce energy consumption. rsc.org
Waste Reduction Implement solvent recycling and catalytic processes to minimize waste streams. aiinmr.com
Use of Renewable Feedstocks Explore bio-based routes to the pentanol (B124592) precursor.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
N-β-fluoroethylamides
5-fluorouracil
fluoxetine
trifluoroacetic acid

Q & A

Q. What is a robust synthetic route for N-(5-Hydroxypentyl)trifluoroacetamide?

A common approach involves reacting 5-amino-1-pentanol with trifluoroacetic anhydride (TFAA) or chloroacetyl chloride in the presence of a base like triethylamine. The reaction is typically refluxed in tetrahydrofuran (THF) for 36 hours, followed by extraction with ethyl acetate and purification via recrystallization. Reaction progress can be monitored using thin-layer chromatography (TLC) .

Key Reaction Parameters
Solvent: THF or triethylamine
Temperature: Reflux (~66°C)
Reaction Time: 4–36 hours
Purification: Ethyl acetate extraction, recrystallization

Q. How should this compound be characterized?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of the hydroxypentyl chain and trifluoroacetamide group.
  • Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 143.06 g/mol) .
  • Hydrogen Bond Analysis : Computational tools can predict hydrogen bond donors (1) and acceptors (4), critical for understanding solubility and reactivity .

Q. What are the optimal storage conditions for this compound?

Store at 2–8°C in airtight, moisture-resistant containers due to its hygroscopic nature. Avoid exposure to light and high temperatures to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts?

Variables to test include:

  • Catalyst : Triethylamine vs. other bases (e.g., DMAP).
  • Solvent : THF vs. acetonitrile (polar aprotic solvents reduce side reactions).
  • Reaction Time : Shorter reflux periods (4 hours) may reduce degradation but require TLC monitoring for completion .
Yield Comparison
4-hour reflux: ~60% yield
36-hour reflux: ~85% yield

Q. What analytical methods resolve contradictions in environmental degradation studies?

  • High-Performance Liquid Chromatography (HPLC) : Quantify degradation products (e.g., trifluoroacetic acid).
  • 19F NMR : Track fluorine-containing metabolites with high specificity .
  • Mass Spectrometry : Identify low-concentration byproducts through fragmentation patterns .

Q. How does the trifluoroacetamide group influence biological activity?

The -CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability. This is critical in antimicrobial and antiviral studies, where increased lipophilicity correlates with prolonged half-life in biological systems .

Q. How to address discrepancies in reported bioactivity data?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the hydroxypentyl chain length or substituents.
  • Assay Validation : Use standardized protocols (e.g., MIC for antimicrobial activity) to reduce variability.
  • Metabolite Screening : Identify active metabolites (e.g., via LC-MS) that may contribute to observed effects .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies?

Contradictions arise from:

  • Purity of Starting Materials : Impurities in 5-amino-1-pentanol can reduce yields.
  • Workup Procedures : Incomplete extraction or recrystallization steps lower purity.
  • Catalyst Efficiency : Triethylamine may deactivate under prolonged reflux, requiring fresh batches .

Q. How to interpret conflicting stability data under different pH conditions?

  • pH-Dependent Degradation : The compound may hydrolyze faster in acidic conditions (pH < 3) due to protonation of the amide group.
  • Accelerated Stability Testing : Use buffers at pH 2–9 and monitor degradation via HPLC to identify optimal storage conditions .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis.
  • Characterization : Combine NMR (1H, 13C, 19F) and MS for structural confirmation.
  • Biological Testing : Include positive controls (e.g., known antimicrobials) and replicate assays to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.